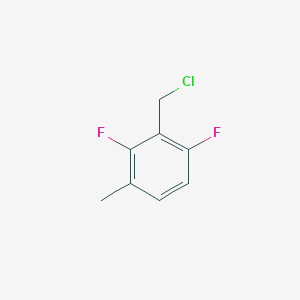

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene

Description

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene is a halogenated aromatic compound featuring a chloromethyl group at position 2, fluorine atoms at positions 1 and 3, and a methyl group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆ClF₂, with a molecular weight of 176.58 g/mol (calculated). The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while fluorine atoms influence electron density and metabolic stability .

Properties

IUPAC Name |

2-(chloromethyl)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVSJQJFXIAHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735554 | |

| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647037-11-4 | |

| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

- Starting Materials : Aromatic compounds substituted with fluorine and methyl groups, such as 1,3-difluoro-4-methylbenzene derivatives.

- Key Reactions :

- Introduction of the chloromethyl group via chloromethylation reactions.

- Control of halogenation to avoid over-substitution.

- Use of catalysts and controlled temperature to maintain selectivity.

Chloromethylation of Difluoromethylbenzene Derivatives

The chloromethyl group is typically introduced by the reaction of the aromatic precursor with formaldehyde and hydrochloric acid or chlorinating agents under acidic conditions. This electrophilic aromatic substitution must be carefully managed to prevent polysubstitution.

-

- Acidic medium (e.g., HCl or Lewis acids).

- Temperature control to avoid side reactions.

- Use of paraformaldehyde as a formaldehyde source.

-

- 1,3-difluoro-4-methylbenzene reacts with paraformaldehyde and hydrochloric acid in the presence of a catalyst to yield 2-(chloromethyl)-1,3-difluoro-4-methylbenzene.

Halogenation and Fluorination Control

The presence of fluorine atoms requires careful selection of halogenating agents and reaction conditions to maintain the difluoro substitution pattern while introducing the chloromethyl group.

-

- Use of mild halogenating agents.

- Possible use of copper salts or other transition metal catalysts to facilitate selective substitution.

-

- Mild temperatures (often below 40 °C).

- pH adjustment to maintain reaction specificity.

Detailed Research Findings and Data Tables

| Step | Reactants/Conditions | Description | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,3-difluoro-4-methylbenzene + paraformaldehyde + HCl + catalyst | Chloromethylation under acidic conditions | ~80-85 | >95 | Temperature controlled below 40 °C to avoid polysubstitution |

| 2 | Reaction mixture post-chloromethylation | Extraction with organic solvents (e.g., toluene) | N/A | N/A | Separation of organic phase and washing to purify product |

| 3 | Purified organic phase | Vacuum distillation to isolate product | N/A | 95-99 | Final purification step to obtain high purity compound |

Note: Exact yields and purities depend on the scale and precise reaction conditions.

Alternative Synthetic Approaches

Though specific literature focused solely on 2-(chloromethyl)-1,3-difluoro-4-methylbenzene is limited, analogous compounds such as 2,4-difluorobenzyl derivatives have been synthesized via:

Halogenation of difluorobenzene derivatives with paraformaldehyde and halogenating agents under catalytic conditions (e.g., copper sulfate catalysis) with pH control between 3-6 to optimize yield and selectivity.

Stepwise synthesis involving formation of halogenated benzyl intermediates followed by substitution reactions to introduce chloromethyl groups, ensuring the fluorine atoms remain intact.

Summary of Key Preparation Considerations

| Aspect | Details |

|---|---|

| Starting Material | Difluoro-methyl-substituted benzene derivatives |

| Chloromethylation Agent | Paraformaldehyde and hydrochloric acid or other chlorinating agents |

| Catalyst | Copper salts or Lewis acids to facilitate selective substitution |

| Reaction Medium | Acidic aqueous or organic solvents |

| Temperature Control | Typically maintained below 40 °C to prevent side reactions |

| pH Control | Optimal pH range 3-6 (often around 4) to maximize yield and selectivity |

| Purification | Organic solvent extraction followed by vacuum distillation |

| Yield | Approximately 79-85% depending on exact conditions |

| Purity | Typically above 95% after purification |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(azidomethyl)-1,3-difluoro-4-methylbenzene, while oxidation with potassium permanganate can produce 2-(carboxymethyl)-1,3-difluoro-4-methylbenzene.

Scientific Research Applications

Organic Chemistry

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive chloromethyl group allows for multiple substitution reactions with nucleophiles, enabling the formation of derivatives with tailored properties.

Table 1: Common Reactions and Products

| Reaction Type | Nucleophile Used | Major Product |

|---|---|---|

| Substitution | Sodium azide (NaN₃) | 2-(Azidomethyl)-1,3-difluoro-4-methylbenzene |

| Oxidation | Potassium permanganate (KMnO₄) | 2-(Carboxymethyl)-1,3-difluoro-4-methylbenzene |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(Methyl)-1,3-difluoro-4-methylbenzene |

Medicinal Chemistry

This compound has been investigated as a precursor for developing bioactive molecules. Notably, it has been utilized in synthesizing novel anticancer agents based on the 4-anilinoquinazoline scaffold. The ability to modify the chloromethyl group facilitates the creation of compounds that can interact with specific biological targets.

Case Study: Anticancer Agents

Research demonstrated that derivatives synthesized from 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene exhibited promising activity against cancer cell lines. The modification of the chloromethyl group allowed for enhanced binding affinity to target proteins involved in cancer progression.

Agricultural Chemicals

The compound has potential applications in developing agrochemicals due to its ability to form derivatives that can act as herbicides or pesticides. Its reactivity allows for the introduction of functional groups that enhance biological activity against pests.

Table 2: Potential Agrochemical Derivatives

| Compound Name | Activity Type |

|---|---|

| 2-(Chloromethyl)-4-methylphenol | Herbicide |

| 2-(Chloromethyl)-1,3-difluorobenzene derivatives | Insecticide |

Industry Applications

In industrial settings, 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene is used to produce specialty chemicals and materials with specific properties. Its unique combination of functional groups allows it to serve as a building block for synthesizing polymers and other advanced materials.

Safety and Environmental Considerations

Due to its reactive nature, safety precautions must be taken when handling this compound. It is classified as hazardous (Signal Word: Danger) and requires proper storage and handling protocols to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties .

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Structure : Substituted with difluoromethyl (CF₂H) at position 4, chlorine at position 1, and fluorine at position 2.

- Molecular Weight : 180.55 g/mol .

- Key Properties :

- XLogP3 : 3.3 (indicating high lipophilicity).

- Stabilized over potassium carbonate to prevent decomposition.

- Comparison :

- The difluoromethyl group (CF₂H) is bulkier and more electronegative than the methyl group in the target compound, reducing electron density on the aromatic ring. This lowers reactivity in electrophilic substitution but increases stability against oxidation.

- The absence of a chloromethyl group limits its utility in alkylation reactions compared to 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene .

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS 883543-26-8)

- Structure : Chloromethyl at position 2, fluorine at 1, and trifluoromethyl (CF₃) at 4.

- Key Properties :

- The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring toward electrophilic attack.

- Higher molecular weight (203.57 g/mol) due to CF₃.

- Comparison :

Structural and Reactivity Analysis

Substituent Effects

| Compound | Substituents (Positions) | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| Target Compound | 2-(ClCH₂), 1-F, 3-F, 4-CH₃ | Moderate deactivation (F), CH₃ (EDG) | High reactivity at ClCH₂ for SN2 |

| 1-Chloro-4-(CF₂H)-2-F-benzene | 1-Cl, 2-F, 4-CF₂H | Strong deactivation (CF₂H, F, Cl) | Low electrophilic reactivity |

| 2-Bromo-3-Cl-4-F-1-CH₃-benzene | 2-Br, 3-Cl, 4-F, 1-CH₃ | Moderate deactivation (Br, Cl, F) | High SN2 reactivity at Br |

| 2-ClCH₂-1-F-4-CF₃-benzene | 2-ClCH₂, 1-F, 4-CF₃ | Strong deactivation (CF₃, F) | Limited reactivity except at ClCH₂ |

EDG = Electron-Donating Group; CF₂H/CF₃ = Electron-Withdrawing Groups

Physical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Key Applications |

|---|---|---|---|

| Target Compound | 176.58 | ~2.8* | Pharmaceutical intermediates |

| 1-Chloro-4-(CF₂H)-2-F-benzene | 180.55 | 3.3 | Agrochemical synthesis |

| 2-Bromo-3-Cl-4-F-1-CH₃-benzene | 223.46 | ~3.5* | Specialty chemicals |

| 2-ClCH₂-1-F-4-CF₃-benzene | 203.57 | ~3.1* | High-performance polymers |

*Estimated based on structural analogs.

Biological Activity

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene, also known by its CAS number 647037-11-4, is a fluorinated aromatic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene consists of a benzene ring substituted with two fluorine atoms and a chloromethyl group. This unique structure may influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, fluorinated benzene derivatives have been shown to inhibit various bacterial strains and fungi. The presence of halogens, such as chlorine and fluorine, often enhances the antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial membranes.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | E. coli | TBD |

| Fluorinated analogs | Staphylococcus aureus | 0.5 µg/mL |

| Chlorinated derivatives | Candida albicans | 0.02 µg/mL |

Anticancer Activity

Fluorinated compounds have gained attention in cancer research due to their ability to interfere with cellular processes. Studies have suggested that 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene may act as an inhibitor of specific kinases involved in cancer cell proliferation.

Mechanism of Action:

- Kinase Inhibition: Similar compounds have been found to inhibit protein kinases, leading to reduced cell growth and survival.

- Apoptosis Induction: Fluorinated derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various chlorinated and fluorinated compounds against common pathogens. The results indicated that compounds with the chloromethyl group displayed significant inhibition against Gram-positive bacteria.

Study 2: Anticancer Potential

In vitro studies demonstrated that 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene inhibited the growth of breast cancer cell lines by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The compound was shown to induce apoptosis through caspase activation.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.